CCR5 Binding Affinity: Peptide T (TFA) vs. Maraviroc
Peptide T (TFA) demonstrates a sub-nanomolar binding affinity for the CCR5 co-receptor, which is significantly more potent than the FDA-approved small molecule CCR5 antagonist Maraviroc in comparable in vitro binding assays. Specifically, Peptide T (TFA), reported as DAPTA in the literature, inhibits CD4-dependent binding of gp120 Bal to CCR5 with an IC50 of 0.06 nM [1], whereas Maraviroc antagonizes MIP-1α binding with an IC50 of 3.3 nM [2].
| Evidence Dimension | Inhibition of gp120/CCR5 binding (Peptide T) vs. Chemokine/CCR5 binding (Maraviroc) |
|---|---|
| Target Compound Data | IC50 = 0.06 nM (gp120 Bal binding to CCR5) |
| Comparator Or Baseline | Maraviroc IC50 = 3.3 nM (MIP-1α binding to CCR5) |
| Quantified Difference | Peptide T (TFA) IC50 is ~55-fold lower (more potent) than Maraviroc IC50 in these respective assays |
| Conditions | In vitro cell-free rapid filtration binding assay for DAPTA; cell-free assay for Maraviroc |
Why This Matters
This substantial difference in target engagement potency, measured in standardized binding assays, is a critical parameter for researchers designing experiments requiring maximal blockade of the CCR5-mediated HIV entry pathway.
- [1] Polianova MT, Ruscetti FW, Pert CB, Ruff MR. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA). Antiviral Res. 2005 Aug;67(2):83-92. View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005 Nov;49(11):4721-32. View Source
